tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate
Overview
Description
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate is a synthetic organic compound with the molecular formula C12H17BrN2O3 It features a cyclopropyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-3-methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the 4-bromo-3-methylisoxazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction. Finally, the carbamate moiety is added using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the isoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the isoxazole ring or the carbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis reactions typically require aqueous acid or base .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives, while hydrolysis can produce the corresponding amine and tert-butanol .
Scientific Research Applications
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers may use this compound to study the biological activity of isoxazole derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- tert-Butyl (4-bromo-3-methylisothiazol-5-yl)carbamate
- tert-Butyl (1-(4-chloro-3-methylisoxazol-5-yl)cyclopropyl)carbamate
- tert-Butyl (1-(4-bromo-3-ethylisoxazol-5-yl)cyclopropyl)carbamate .
Uniqueness
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate is unique due to the specific combination of functional groups and the presence of the cyclopropyl ring, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-3-methyl-1,2-oxazol-5-yl)cyclopropyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-7-8(13)9(18-15-7)12(5-6-12)14-10(16)17-11(2,3)4/h5-6H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXNKGWJAVCABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)C2(CC2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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